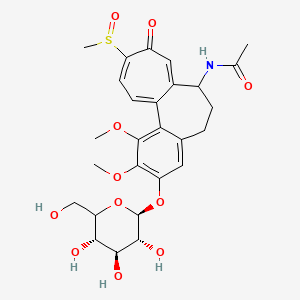
Thiocolchicoside S-Oxide (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocolchicoside S-Oxide (Mixture of Diastereomers) is a compound with the molecular formula C₂₇H₃₃NO₁₁S and a molecular weight of 579.62 . It is a derivative of thiocolchicoside, which is known for its muscle relaxant and anti-inflammatory properties . This compound is used primarily in research settings, particularly in the fields of neurology and pharmacology .
Analyse Chemischer Reaktionen
Thiocolchicoside S-Oxide (Mixture of Diastereomers) can undergo various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of thiocolchicoside.
Reduction: Potential reduction reactions could revert it to its parent compound, thiocolchicoside.
Substitution: It may undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions for these reactions would depend on the specific transformation desired. Major products formed from these reactions would include derivatives of thiocolchicoside with different functional groups or oxidation states .
Wissenschaftliche Forschungsanwendungen
Thiocolchicoside S-Oxide (Mixture of Diastereomers) has several scientific research applications, including:
Neurology: It is used to study GABA receptors and other neurological pathways.
Pharmacology: The compound is investigated for its potential therapeutic effects in conditions such as epilepsy, pain, and inflammation.
Biology: Research includes its effects on cellular processes and molecular interactions.
Medicine: It is explored for its muscle relaxant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Thiocolchicoside S-Oxide (Mixture of Diastereomers) is believed to involve the antagonism of nicotinic acetylcholine receptors and competitive antagonism of GABA A and glycine receptors . These interactions lead to its muscle relaxant and anti-inflammatory effects. The compound’s molecular targets and pathways include neurotransmitter receptors and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Thiocolchicoside S-Oxide (Mixture of Diastereomers) can be compared with other similar compounds, such as:
Thiocolchicoside: The parent compound, known for its muscle relaxant properties.
Colchicine: A natural anti-inflammatory glycoside from which thiocolchicoside is derived.
Other muscle relaxants: Compounds like baclofen and tizanidine, which also target neurotransmitter receptors but have different mechanisms of action.
Thiocolchicoside S-Oxide (Mixture of Diastereomers) is unique due to its specific receptor interactions and the presence of multiple diastereomers .
Eigenschaften
Molekularformel |
C27H33NO11S |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
N-[1,2-dimethoxy-10-methylsulfinyl-9-oxo-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C27H33NO11S/c1-12(30)28-16-7-5-13-9-18(38-27-24(34)23(33)22(32)19(11-29)39-27)25(36-2)26(37-3)21(13)14-6-8-20(40(4)35)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19?,22-,23+,24-,27-,40?/m1/s1 |
InChI-Schlüssel |
VUHBNTRUHKWKJH-QZNLINAESA-N |
Isomerische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)C)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)C)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


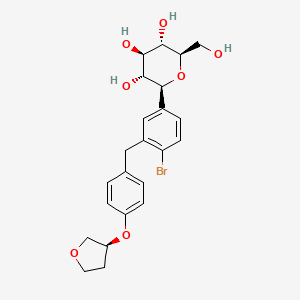
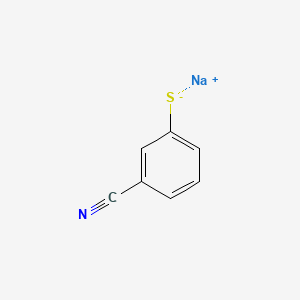
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
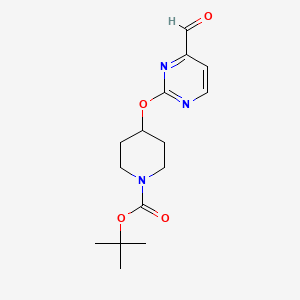
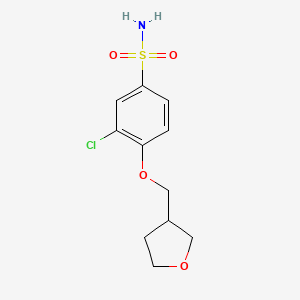
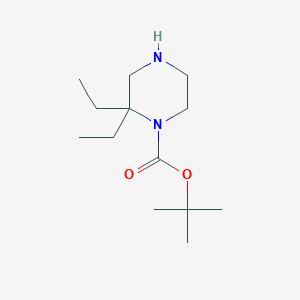
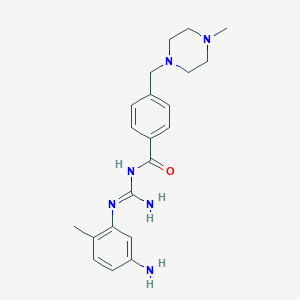
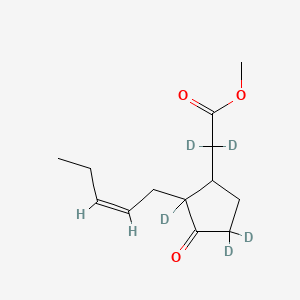

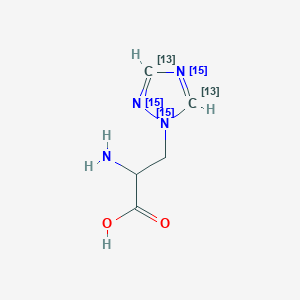
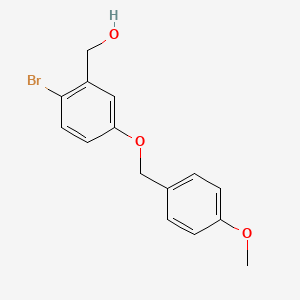
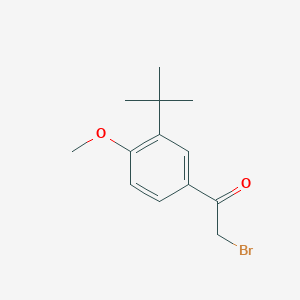
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
